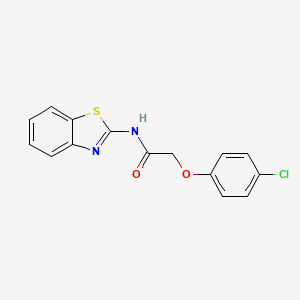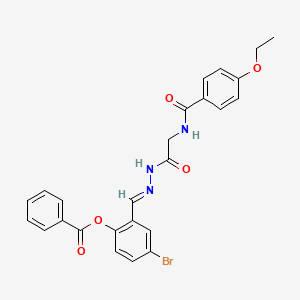![molecular formula C18H20N4O2S2 B12016570 N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 566895-41-8](/img/structure/B12016570.png)
N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Ethoxyphenyl)-2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid: ist eine komplexe organische Verbindung, die eine einzigartige Kombination von funktionellen Gruppen aufweist, darunter eine Ethoxyphenylgruppe, ein Triazolring und ein Thiophen-Rest.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von N-(2-Ethoxyphenyl)-2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid umfasst typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Der allgemeine Syntheseweg umfasst:
Bildung des Triazolrings: Dies kann durch eine Cyclisierungsreaktion unter Verwendung eines Hydrazinderivats und einer geeigneten Nitrilverbindung unter sauren oder basischen Bedingungen erreicht werden.
Einführung des Thiophen-Rests: Der Thiophenring kann durch eine Kreuzkupplungsreaktion wie die Suzuki- oder Stille-Kupplung eingeführt werden, unter Verwendung einer Thiophenboronsäure oder eines Thiophenstannans.
Anlagerung der Ethoxyphenylgruppe: Dieser Schritt beinhaltet die Reaktion des Zwischenprodukts mit 2-Ethoxyphenylamine unter geeigneten Bedingungen, wie z. B. in Gegenwart eines Kupplungsreagenzes wie EDCI oder DCC.
Bildung der Acetamidverknüpfung: Der letzte Schritt umfasst die Reaktion des Zwischenprodukts mit Chlorethylacetylchlorid oder einem ähnlichen Reagenz zur Bildung der Acetamidverknüpfung.
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des oben genannten Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltbelastung zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren, Prinzipien der grünen Chemie und fortschrittlicher Reinigungstechniken umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Thiophen-Rest, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können den Triazolring oder die Acetamidverknüpfung angreifen, was möglicherweise zur Bildung von Aminen oder Alkoholen führt.
Substitution: Die Ethoxyphenylgruppe kann elektrophile aromatische Substitutionsreaktionen eingehen, wie z. B. Nitrierung oder Halogenierung.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA) und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel können Lithiumaluminiumhydrid (LAH) oder Natriumborhydrid (NaBH4) verwendet werden.
Substitution: Elektrophile aromatische Substitutionsreaktionen können mit Reagenzien wie Salpetersäure zur Nitrierung oder Brom zur Bromierung durchgeführt werden.
Hauptprodukte:
Oxidation: Sulfoxide, Sulfone
Reduktion: Amine, Alkohole
Substitution: Nitroderivate, halogenierte Verbindungen
Wissenschaftliche Forschungsanwendungen
Chemie: Die Verbindung kann als Baustein für die Synthese komplexerer Moleküle verwendet werden, insbesondere bei der Entwicklung neuer Materialien mit einzigartigen elektronischen oder photophysikalischen Eigenschaften.
Biologie: In der biologischen Forschung kann die Verbindung als Sonde zur Untersuchung von Enzymwirkungen verwendet werden, insbesondere solche, die den Triazolring oder den Thiophen-Rest betreffen.
Industrie: In industriellen Anwendungen kann die Verbindung als Zwischenprodukt bei der Synthese von Pflanzenschutzmitteln, Farbstoffen und anderen Spezialchemikalien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von N-(2-Ethoxyphenyl)-2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid umfasst seine Wechselwirkung mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Der Triazolring und der Thiophen-Rest spielen wahrscheinlich eine Schlüsselrolle bei diesen Wechselwirkungen, möglicherweise durch Wasserstoffbrückenbindungen, π-π-Stapelung oder andere nichtkovalente Wechselwirkungen. Die genauen beteiligten Wege hängen von der jeweiligen Anwendung und dem Ziel ab.
Wirkmechanismus
The mechanism of action of N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and thiophene moiety are likely to play key roles in these interactions, potentially through hydrogen bonding, π-π stacking, or other non-covalent interactions. The exact pathways involved would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- N-(2-Methoxyphenyl)-2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid
- N-(2-Ethoxyphenyl)-2-{[4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid
- N-(2-Ethoxyphenyl)-2-{[4-Ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid
Einzigartigkeit: Die einzigartige Kombination der Ethoxyphenylgruppe, des Triazolrings und des Thiophen-Rests in N-(2-Ethoxyphenyl)-2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid verleiht ihr einzigartige elektronische und sterische Eigenschaften, was sie zu einer wertvollen Verbindung für verschiedene Anwendungen macht. Ihre Fähigkeit, verschiedene Arten von chemischen Reaktionen einzugehen, und ihre potenziellen Wechselwirkungen mit biologischen Zielstrukturen erhöhen ihre Vielseitigkeit und ihren Nutzen in der wissenschaftlichen Forschung und in industriellen Anwendungen.
Eigenschaften
CAS-Nummer |
566895-41-8 |
|---|---|
Molekularformel |
C18H20N4O2S2 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
N-(2-ethoxyphenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H20N4O2S2/c1-3-22-17(15-10-7-11-25-15)20-21-18(22)26-12-16(23)19-13-8-5-6-9-14(13)24-4-2/h5-11H,3-4,12H2,1-2H3,(H,19,23) |
InChI-Schlüssel |
QTNFNLLXNFNYTK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OCC)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide](/img/structure/B12016487.png)
![N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12016502.png)


![1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016535.png)
![N-(1,3-benzodioxol-5-yl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016540.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016547.png)
![ethyl 4-({[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B12016552.png)


![(5E)-5-(2-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12016564.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12016566.png)

![2-Methoxyethyl 7-methyl-3-oxo-2-(4-(pentyloxy)benzylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12016580.png)
